10-Thiiranyl-AD
Description
Structure
3D Structure
Properties
CAS No. |
108180-16-1 |
|---|---|
Molecular Formula |
C20H26O2S |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(8S,9S,13S,14S)-13-methyl-10-[(2R)-thiiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H26O2S/c1-19-8-7-16-14(15(19)4-5-17(19)22)3-2-12-10-13(21)6-9-20(12,16)18-11-23-18/h10,14-16,18H,2-9,11H2,1H3/t14-,15-,16-,18-,19-,20?/m0/s1 |
InChI Key |
ZSIYAFPOXRGFRA-PGYXPUGXSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C5CS5 |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CCC34[C@@H]5CS5 |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C5CS5 |
Synonyms |
10-thiirane-4-estrene-3,17-dione 10-thiirane-4-estrene-3,17-dione, (19S)-isomer 10-thiiranyl-4-estrene-3,17-dione 10-thiiranyl-AD 10-thiiranylestr-4-ene-3,17-dione TETD |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 10 Thiiranyl Ad and Its Analogues
Stereoselective Approaches to the Introduction of the Thiirane (B1199164) Moiety at the C-10 Position
The introduction of the thiirane moiety into complex molecules, such as the C-10 position of 4-estrene-3,17-dione, is a critical aspect of 10-Thiiranyl-AD synthesis. Stereoselectivity is paramount, as demonstrated by the significant difference in aromatase inhibitory activity between the (19R)- and (19S)-isomers of 10β-thiiranyl-4-estrene-3,17-diones, with the (19R)-isomer being 75 times more effective. fishersci.com
Traditional methods for thiirane synthesis often involve the conversion of corresponding oxiranes (epoxides) through chalcogen exchange reactions, typically utilizing sulfurating reagents like thiourea (B124793) or thiocyanate. wikipedia.orgwikipedia.orgnih.gov However, achieving stereoselective control in these conversions can be difficult. Recent advancements have focused on more precise stereocontrol:
Tandem Reactions: A novel method for the stereoselective synthesis of thiiranes involves a tandem reaction sequence. This approach utilizes N-alkyl-5-(acyloxymethyl)-1,3-oxathiolane-2-imines as precursors, with the reaction catalyzed by sodium methoxide (B1231860) under mild conditions, yielding thiiran-2-ylmethyl alkylcarbamates with high stereoselectivity. ontosight.ai
4π-Electrocyclization of Thiocarbonyl Ylides: A diastereoselective access to cis-thiiranes has been achieved via the 4π-electrocyclization of thiocarbonyl ylides. This method, involving aldazine (B74668) N-oxides and Lawesson's reagent, provides a rare example of stereoselective thiirane synthesis, making a range of thermally stable cis-diaryl thiiranes available. wikipedia.orgwikipedia.orgwikipedia.org
Biocatalytic Thionation: Enzymatic approaches offer a promising route to enantiomerically pure thiiranes. A biocatalytic thionation strategy has been developed using halohydrin dehalogenase (HHDH) to catalyze the enantioselective ring-opening of epoxides with thiocyanate, followed by a non-enzymatic rearrangement. This method has successfully produced chiral thiiranes from various aryl- and alkyl-substituted epoxides with high enantiomeric excess (up to 98% ee). wikipedia.org
These stereoselective methods are crucial for synthesizing specific isomers of this compound and its analogues, where the precise spatial arrangement of the thiirane ring significantly impacts biological activity.
Exploration of Precursor Architectures and Catalytic Pathways for this compound Construction
The construction of this compound and similar thiirane-containing steroids relies heavily on the judicious selection of precursor architectures and efficient catalytic pathways.
Precursor Architectures: The most common and versatile precursors for thiiranes are oxiranes (epoxides) . The synthesis of 10β-thiiranyl-4-estrene-3,17-diones explicitly utilizes oxirane precursors. fishersci.com The ring-opening of epoxides followed by sulfur incorporation is a well-established strategy. Other notable precursor types include:
N-alkyl-5-(acyloxymethyl)-1,3-oxathiolane-2-imines: These are precursors in tandem reactions for stereoselective thiirane formation. ontosight.ai
Aldazine N-oxides: These compounds have been successfully converted to thiiranes via 4π-electrocyclization. wikipedia.orgwikipedia.org
Alkenes: Direct conversion of alkenes to thiiranes can occur, for instance, via reaction with sulfur monochloride, followed by reduction. nih.govibmc.msk.ru
Catalytic Pathways: Various catalytic systems and reagents are employed to facilitate thiirane ring formation and modification:
Triphenylphosphine sulfide–picric acid: This specific combination has been reported for the synthesis of 10β-thiiranyl-4-estrene-3,17-diones from their corresponding oxirane precursors. fishersci.com
Thiocyanate or Thiourea: These are widely used sulfurating reagents for the conversion of oxiranes to thiiranes, often in the presence of a base or under specific solvent conditions. wikipedia.orgwikipedia.orgnih.gov
Sodium Methoxide: This base catalyzes the intramolecular rearrangement in the tandem synthesis of thiiran-2-ylmethyl alkylcarbamates. ontosight.ai
Lawesson's Reagent: This reagent is effective in converting aldazine N-oxides to thiiranes, proceeding via thiocarbonyl ylide intermediates. wikipedia.org
Halohydrin Dehalogenase (HHDH): In biocatalytic approaches, HHDH acts as an enzyme catalyst for the enantioselective ring-opening of epoxides with thiocyanate. wikipedia.org
Metal Carbonyl Complexes: (Thiirane)W(CO)5 complexes have been shown to catalyze the isomerization and formation of cyclic polydisulfides from thiiranes, indicating their role in thiirane transformations.
Directed Derivatization Strategies and Scaffold Elaboration for 10-Thiiranyl Analogues
The synthesis of 10β-thiiranyl-4-estrene-3,17-dione itself represents a directed derivatization of the estrene steroid scaffold. Beyond this specific compound, strategies for scaffold elaboration around the thiirane moiety are crucial for developing new analogues with modulated properties.
One prominent strategy involves the incorporation of the thiirane ring into diverse chemical scaffolds. For instance, the synthesis of thiirane-based gelatinase inhibitors illustrates various routes for attaching a sulfonylmethylthiirane moiety to different aromatic systems (e.g., aryl bromides, aniline (B41778) derivatives, phenols). These routes often involve multi-step processes including lithiation, diazotization, thioacetate (B1230152) formation, epoxide ring formation, oxidation, and subsequent thiirane formation.
Furthermore, the thiirane ring, due to its inherent strain, can undergo various transformations that allow for scaffold elaboration:
Ring Expansion Reactions: Thiiranes can participate in ring expansion reactions to generate larger sulfur-containing heterocycles, including four-, five-, six-, and seven-membered rings. These reactions can proceed via insertion, nucleophilic or electrophilic ring opening, and subsequent cyclization, offering pathways to diverse analogue structures.
Nucleophilic Ring Opening: The strained thiirane ring is susceptible to nucleophilic attack, leading to ring opening and the formation of new sulfur-containing compounds. This property can be exploited for the introduction of other functional groups or for linking the thiirane to different parts of a molecule.
Reduction to Thiols: Thiiranes can be reduced to monoterpene thiols, providing a pathway to different sulfur functionalities.
These derivatization strategies allow for fine-tuning the properties of this compound analogues, exploring different biological activities, and improving pharmacokinetic profiles.
Recent Advancements in Thiirane Ring Formation Relevant to Complex Bioactive Frameworks
Despite their synthetic utility, thiirane synthesis has historically lagged behind that of their oxygen analogues, oxiranes. However, recent advancements have significantly expanded the methodologies for thiirane ring formation, particularly those relevant to complex bioactive frameworks.
Key advancements include:
Diastereoselective Synthesis from Thiocarbonyl Ylides: The development of methods for the diastereoselective synthesis of cis-thiiranes from aldazine N-oxides via 4π-electrocyclization of thiocarbonyl ylides represents a significant step forward. This approach provides access to stereo-defined disubstituted thiiranes that were previously difficult to obtain. wikipedia.orgwikipedia.orgwikipedia.org
Biocatalytic Approaches: The use of enzymes like halohydrin dehalogenase (HHDH) for enantioselective thiirane synthesis from epoxides offers a "green chemistry" pathway. This biocatalytic thionation strategy allows for the preparation of chiral thiiranes with high enantiomeric purity, which is crucial for pharmaceutical applications. wikipedia.org
Tandem Reactions for Stereoselectivity: The described tandem reaction involving 1,3-oxathiolane-2-imines provides a practical and stereoselective alternative for synthesizing both racemic and enantiomerically enriched thiiranes under mild conditions. ontosight.ai
One-Pot Syntheses: Efforts to streamline thiirane synthesis have led to the development of one-pot methods from alkenes, which can improve efficiency and reduce waste.
These advancements are particularly relevant for bioactive molecules, as thiiranes are being explored for various applications, including inhibitors of human matrix metalloproteinases, topoisomerases, and aromatase. fishersci.comscience.govontosight.ai The ability to synthesize these strained rings with controlled stereochemistry within complex scaffolds is vital for drug discovery and development.
Comparative Analysis of Synthetic Routes for Thiirane-Modified Natural Products and Their Semisynthetic Analogues
The synthesis of thiirane-modified natural products and their semisynthetic analogues often involves adapting general thiirane formation methods to complex, chiral scaffolds. A comparative analysis highlights the versatility and challenges of these routes.
Comparison with Oxirane-Based Synthesis: A fundamental comparison exists between thiirane and oxirane synthesis. While oxiranes are readily prepared with high stereospecificity, thiirane synthesis is considerably underdeveloped, often relying on oxiranes as precursors via chalcogen exchange. wikipedia.orgwikipedia.orgnih.gov This highlights a common strategy: first forming the more accessible epoxide, then converting it to the thiirane.
Case Study: Cyclophellitol and its Thiirane Analogues: Cyclophellitol, a natural product and β-D-glucosidase inhibitor, has been a subject of total synthesis and analogue preparation. Its thiirane analogues were enantiospecifically synthesized to investigate their mode of action in glycosidase inhibition. Interestingly, in this specific context, the thiirane analogues showed no bioactivity, providing valuable structure-activity relationship data. This demonstrates the application of thiirane synthesis in modifying natural product scaffolds and the importance of evaluating the biological impact of such modifications.
Case Study: Monoterpene Thiols from Thiiranes: Monoterpene thiols, which can be biologically active, are obtained via the reduction of thiiranes. Different synthetic protocols exist for preparing these thiiranes from corresponding oxiranes, for example:
Thiourea/Na2CO3 System: One method involves sequential reflux of an epoxide with thiourea and sodium carbonate to yield the thiirane, followed by reduction with LiAlH4 to the thiol.
N,N-dimethylthioformamide (DMTF)–TFA System: An alternative protocol uses the DMTF–TFA system to transform oxiranes into thiiranes. This method can sometimes be accompanied by by-product formation, such as diols, affecting the yield of the desired thiirane.
Molecular Mechanisms and Biological Target Interactions of 10 Thiiranyl Ad
Investigation of Enzyme Inhibition and Modulation by 10-Thiiranyl-AD and Derivatives
This compound and its derivatives have demonstrated significant capabilities in inhibiting key biological enzymes, particularly those involved in steroidogenesis.
Specificity and Potency Against Key Biological Enzymes (e.g., Matrix Metalloproteinases, Topoisomerases, Estrogen Receptors)
A primary focus of research on this compound has been its potent inhibitory effect on estrogen synthetase, also known as aromatase (P-450arom). Aromatase is a cytochrome P450 enzyme critical for estrogen biosynthesis. Studies have shown that the 19R-isomer of 10-thiiranyl-4-estrene-3,17-dione is a particularly potent competitive inhibitor of human placental aromatase, exhibiting an inhibition constant (Ki) of 2 nM. This indicates a high affinity for the enzyme, surpassing that of natural androgen substrates like androstenedione (B190577) and testosterone. In contrast, the 19S-isomer shows significantly lower affinity, with the 19R-isomer being approximately 80-fold more potent.
Beyond aromatase, other thiiranyl steroids, including 10-thiiranyl steroid (186), have been synthesized and identified as inhibitors of lanosterol (B1674476) 14α-demethylase (P45014DM). Inhibition of this enzyme impacts cholesterol biosynthesis, highlighting a broader enzymatic target profile for this class of compounds.
Furthermore, the broader class of thiirane-containing compounds has been reported to exhibit activity as inhibitors of peptidases such as carboxypeptidase A, gelatinase (specifically MMP-2 and MMP-9), and other matrix metalloproteinases (MMPs). These enzymes play crucial roles in extracellular matrix remodeling and various pathological processes, including cancer and cardiovascular disease. While these activities are noted for thiirane (B1199164) derivatives in general, specific quantitative data (e.g., Ki or IC50 values) for this compound against topoisomerases or other specific MMPs are not extensively detailed in the readily available literature.
Table 1: Enzyme Inhibition Profile of this compound (19R-isomer)
| Enzyme Target | Type of Inhibition | Inhibition Constant (Ki) | Reference |
| Aromatase | Competitive | 2 nM |
Kinetic and Thermodynamic Characterization of Enzyme-Inhibitor Complexes
Kinetic studies investigating the interaction of 10-thiiranyl-4-estrene-3,17-dione with aromatase have revealed a competitive inhibition mechanism, consistent with high-affinity, reversible binding. Spectral titrations of microsomal preparations and purified P-450arom in the presence of the 19R-isomer of 10-thiiranyl-4-estrene-3,17-dione demonstrate a shift in the Soret maximum of the ferric enzyme to 425 nm. This spectral shift is indicative of the sulfur atom of the thiirane ring coordinating directly to the heme iron within the active site of the enzyme. This coordination suggests a dual mode of interaction: the compound binds to the androgen binding site of aromatase while simultaneously engaging with the heme cofactor. The reversibility of this binding is further supported by the observation that the addition of excess androstenedione can reverse these spectral changes, restoring the high-spin form of the enzyme with a Soret peak at 393 nm. Detailed thermodynamic parameters (e.g., enthalpy, entropy changes) for the formation of these enzyme-inhibitor complexes are not explicitly quantified in the retrieved information.
Ligand-Receptor Binding Affinities and Modulatory Profiles
As a synthetic estrogenic compound, this compound is expected to interact with estrogen receptors (ERs). Its specific biological activities, including potential estrogenic or anti-estrogenic effects, are dependent on its affinity for these receptors and its ability to modulate their activity. While the compound is broadly described as having potential to act as a selective estrogen receptor modulator (SERM), specific binding affinity data (e.g., IC50 or Ki values for ERα and ERβ) for this compound are not detailed in the provided search results. However, its potent inhibition of aromatase directly impacts the production of endogenous estrogens, indirectly modulating estrogen receptor signaling by reducing ligand availability.
Docking studies have been employed to elucidate the binding mode of the (19R)-10-thiiranylestr-4-ene-3,17-dione within the active site of human aromatase (CYP19). These computational models suggest that the compound's structure allows for favorable interactions, including hydrogen bonding with key residues such as Lys 119 and Arg435 within the enzyme's active site.
Elucidation of Intracellular Signaling Pathway Perturbations Induced by this compound
While this compound's primary reported mechanism involves enzyme inhibition, particularly aromatase, direct detailed research findings on specific intracellular signaling pathway perturbations induced by this compound are not extensively available in the provided information. As a compound with potential estrogenic or anti-estrogenic effects, it is plausible that it could indirectly influence signaling pathways downstream of estrogen receptors. However, concrete data describing specific pathway activation, inhibition, or changes in protein expression or phosphorylation patterns are not detailed. General statements indicate that SERMs can mimic or block estrogen's effects in different tissues, which could lead to various cellular responses.
Analysis of Covalent and Non-Covalent Interactions with Macromolecular Targets (e.g., DNA, Proteins)
The interaction of this compound with aromatase involves both covalent and non-covalent aspects. The coordination of the thiirane sulfur atom to the heme iron of aromatase represents a specific type of covalent interaction, crucial for its inhibitory mechanism. This coordination suggests that the C19 heteroatom is positioned sufficiently close to the heme to facilitate this interaction. In addition to this coordination, the compound also engages in non-covalent interactions within the androgen binding site of the enzyme, contributing to its high binding affinity.
Beyond enzyme active sites, information regarding the direct covalent or non-covalent interactions of this compound with other macromolecular targets, such as DNA or other proteins, is not detailed in the available literature. While thiirane derivatives in general have been implicated in various biological activities, including cytotoxic properties, specific mechanisms involving DNA or broad protein interactions for this compound are not explicitly described.
Biotransformation Pathways and Their Implications for Activity
Pharmacological and Cellular Activities of 10 Thiiranyl Ad Analogues in Preclinical Models
Antiproliferative and Cytotoxic Efficacy in Diverse Cellular Lineages
Thiirane-containing compounds are recognized for their potent antiproliferative and cytotoxic effects, particularly in the context of anticancer research. These compounds are widely employed as anticancer agents and have demonstrated various cytotoxic activities against diverse cellular lineages researchgate.nettocris.com. Specifically, steroidal compounds incorporating a thiirane (B1199164) moiety have shown biological activities, including roles as peptidase inhibitors, carboxypeptidase A inhibitors, aromatase inhibitors, and metalloproteinase inhibitors guidetopharmacology.org.
For instance, 10-Thiirane-4-estrene-3,17-dione, a synthetic estrogenic compound, holds potential as a selective estrogen receptor modulator (SERM) researchgate.net. SERMs can either mimic or block the effects of estrogen in different tissues, rendering them valuable in the treatment and prevention of diseases such as breast cancer researchgate.net. This suggests that specific 10-Thiiranyl-AD analogues could exert their antiproliferative effects by modulating hormonal pathways critical for cancer cell growth.
Table 1: Reported Antiproliferative/Cytotoxic Activities of Thiirane-Related Compounds
| Compound Class/Type | Observed Activity | Relevant Cell Lineages/Mechanism | Source |
| Thiirane-containing compounds | Anticancer, Cytotoxic | General application against various cancer cells | researchgate.nettocris.com |
| Steroidal Thiiranes | Peptidase, Carboxypeptidase A, Aromatase, Metalloproteinase inhibition | Potential modulation of enzymes critical for cancer progression | guidetopharmacology.org |
| 10-Thiirane-4-estrene-3,17-dione | SERM activity, Anti-estrogenic/Estrogenic effects | Breast cancer treatment/prevention via estrogen receptor modulation | researchgate.net |
Apoptosis Induction and Cell Cycle Modulation Analyses
The ability to induce apoptosis (programmed cell death) and modulate the cell cycle is a critical mechanism for many therapeutic agents, particularly in oncology. While direct detailed research findings specifically for this compound or 10-Thiirane-4-estrene-3,17-dione on apoptosis induction and cell cycle modulation are not extensively detailed in the current literature, broader studies on sulfur-containing compounds, including thiosemicarbazones (structurally related to thiiranes), indicate their capacity to induce apoptosis as part of their anticancer mechanism nih.gov.
General principles of apoptosis induction and cell cycle modulation are well-established for various antitumor drugs. For example, many antitumor agents trigger apoptotic death of target cells, and strategies to enhance apoptosis often involve modulating the cell cycle. Compounds can induce cell cycle arrest at specific phases, such as the G1 or S phase, thereby inhibiting uncontrolled proliferation of cancer cells. The balance between cell cycle progression and apoptosis is crucial for genomic integrity and therapeutic responses. Further research would be needed to elucidate the precise mechanisms of apoptosis induction and cell cycle modulation by specific this compound analogues.
Anti-Inflammatory and Immunomodulatory Potentials of Thiirane-Based Compounds
Thiirane-based compounds have demonstrated promising anti-inflammatory and immunomodulatory properties. Research indicates that thiirane-containing compounds exhibit anti-inflammatory activity with a high degree of confidence researchgate.net. This anti-inflammatory potential is also observed in steroidal compounds incorporating a thiirane moiety guidetopharmacology.org.
The broader class of sulfur-containing heterocycles, which includes thiiranes, has shown the ability to decrease the production of pro-inflammatory cytokines. For instance, certain naphthoquinone-thiazole hybrids, which contain sulfur, displayed promising anti-inflammatory immunomodulatory activities by reducing the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells. This suggests that this compound analogues, as thiirane-based compounds, could similarly exert anti-inflammatory effects by modulating cytokine release and immune responses.
Assessment of Antioxidant and Antimicrobial Properties
Thiirane compounds and their derivatives have been investigated for their antioxidant and antimicrobial properties. Studies have explored the potential of thiiranes to act as antioxidants, capable of neutralizing harmful free radicals. Furthermore, thiirane-containing compounds have shown confirmed antimicrobial activities, including antifungal (with up to 94% confidence) and antibacterial effects (with up to 78% confidence) researchgate.net. Natural and semi-synthetic thiirane-containing compounds are recognized for their antitumor, antimicrobial, and antibacterial activities.
Specific examples from the literature highlight these properties:
Citrullus lanatus seeds, which contain thiirane, have demonstrated high antioxidant capacity and antibacterial action against certain bacterial strains.
Thiourea (B124793) derivatives, another class of sulfur-containing compounds, are well-known for their antibacterial, antifungal, and antioxidant effects.
Thiosemicarbazone derivatives have exhibited potent antibacterial activity, with Compound L1 showing a minimum inhibitory concentration (MIC) of 10 mg/L against Bacillus cereus. Additionally, Compounds L and L2 demonstrated high antioxidant activity, surpassing the Trolox standard in some assays nih.gov.
These findings collectively suggest that this compound analogues could possess significant antioxidant and antimicrobial potentials, contributing to their broader therapeutic utility.
Table 2: Summary of Antioxidant and Antimicrobial Activities of Thiirane-Related Compounds
| Compound Class/Type | Activity Type | Specific Findings/Examples | Source |
| Thiiranes | Antioxidant | Explored for antioxidant properties | |
| Thiirane-containing compounds | Antimicrobial (Antifungal, Antibacterial) | Antifungal (94% confidence), Antibacterial (78% confidence) | researchgate.net |
| Natural/Semi-synthetic Thiiranes | Antimicrobial, Antibacterial | Confirmed pharmacological activity | |
| Citrullus lanatus (Thiirane-containing) | Antioxidant, Antibacterial | High antioxidant capacity, antibacterial action | |
| Thiosemicarbazone derivatives | Antibacterial | Compound L1: MIC 10 mg/L against Bacillus cereus | nih.gov |
| Thiosemicarbazone derivatives | Antioxidant | Compounds L and L2 showed higher antioxidant activity than Trolox | nih.gov |
Evaluation of Metabolic Regulation and Other Biological Effects in In Vitro Systems
The biological effects of this compound analogues extend to influencing metabolic regulation and other crucial in vitro processes. Thiirane-containing fatty (carboxylic) acids, for instance, have been identified as regulators of lipid metabolism researchgate.net.
A well-studied thiirane-based compound, 2-(4-phenoxyphenylsulfonylmethyl)thiirane (SB-3CT), serves as a potent and selective inhibitor of gelatinases, specifically matrix metalloproteinase-2 (MMP-2) and MMP-9. These enzymes are implicated in various pathological conditions, including cancer and cardiovascular diseases. In vitro metabolic studies on SB-3CT have revealed its rapid and extensive metabolism, with oxidation occurring at the α-position to the sulfonyl group, at the para-position of the phenoxy group, and notably, at the thiirane ring sulfur. Interestingly, a hydroxylated metabolite (compound 3) of SB-3CT was found to be even more potent as a gelatinase inhibitor than the parent compound. Modifications, such as α-methyl variants of SB-3CT, were developed to enhance metabolic stability, leading to oxidation primarily at the thiirane sulfur. The thiirane moiety in these inhibitors functions as a "caged thiolate," which is released within the active site of gelatinases to form a stable zinc-thiolate complex, leading to potent inhibition.
Furthermore, 10-Thiirane-4-estrene-3,17-dione's potential as a selective estrogen receptor modulator (SERM) implies its involvement in hormonal regulation researchgate.net. Steroidal compounds containing a thiirane moiety can also act as aromatase inhibitors guidetopharmacology.org. Aromatase is an enzyme crucial in the biosynthesis of estrogens, and its inhibition is a key therapeutic strategy in estrogen receptor-positive breast cancer. Studies on novel 7α, 19-bifunctional androstenediones, which share structural similarities with the "AD" part of this compound, have shown inhibitory activities against aromatase. For example, a monofunctional androstenone (compound 5) and a bifunctional androstenone (compound 7) demonstrated IC50 values of 389 nM and 591 nM, respectively, in aromatase assays, comparable to the clinical drug 4-hydroxyandrost-4-en-3,17-dione (IC50 370 nM).
Table 3: Metabolic and Other Biological Effects of Thiirane-Related Compounds
| Compound/Class | Biological Effect | Specific Findings/Mechanism | Source |
| Thiirane-containing fatty acids | Lipid metabolism regulation | Acts as a lipid metabolism regulator | researchgate.net |
| SB-3CT | Gelatinase inhibition (MMP-2, MMP-9) | Potent and selective inhibitor; thiirane acts as caged thiolate forming zinc-thiolate complex | |
| SB-3CT metabolites | Metabolic stability, enhanced potency | Oxidation at thiirane sulfur, hydroxylated metabolite more potent | |
| 10-Thiirane-4-estrene-3,17-dione | Selective Estrogen Receptor Modulation (SERM) | Potential to mimic or block estrogen effects | researchgate.net |
| Steroidal Thiiranes (e.g., Androstenedione (B190577) analogues) | Aromatase inhibition | Inhibits estrogen biosynthesis, relevant for breast cancer | guidetopharmacology.org |
The chemical compound this compound, particularly through its analogues and the broader class of thiirane-containing compounds, demonstrates a compelling array of pharmacological and cellular activities in preclinical models. These include significant antiproliferative and cytotoxic effects, particularly against cancer cell lines, with implications for their potential as anticancer agents. While specific detailed mechanisms of apoptosis induction and cell cycle modulation for this compound itself require further elucidation, the general properties of thiirane-based compounds suggest their involvement in these crucial cellular processes. Furthermore, these compounds exhibit notable anti-inflammatory, immunomodulatory, antioxidant, and antimicrobial potentials. Their ability to regulate metabolic pathways, such as lipid metabolism, and to inhibit key enzymes like gelatinases and aromatase, underscores their diverse therapeutic promise. The unique thiirane moiety plays a critical role in these biological interactions, positioning this compound analogues as a valuable area for continued research and drug development.
Structure Activity Relationship Sar Studies for Optimized 10 Thiiranyl Ad Derivatives
Impact of Thiirane (B1199164) Ring Stereochemistry and Conformation on Biological Activity
The thiirane ring, a three-membered heterocyclic system containing sulfur, is a crucial structural element in 10-Thiiranyl-AD fishersci.comtocris.comnih.gov. As sulfur congeners of epoxides (oxiranes), thiiranes possess inherent reactivity due to ring strain, which can be leveraged for specific biological interactions nih.gov. The stereochemistry of this ring is paramount, as the precise three-dimensional arrangement of atoms can dictate a compound's ability to interact with its biological target, thereby influencing its efficacy and selectivity tocris.comnih.govresearchgate.net. For instance, studies on 2,3-dimethylthiirane highlight how specific stereoisomers exhibit distinct physical, chemical, and biological properties tocris.comnih.gov.
The thiirane moiety's reactivity often involves ring-opening reactions, which can serve as a mechanism of action or facilitate the introduction of new functional groups nih.govresearchgate.net. A notable example is SB-3CT (Thiirane 1), a thiirane-containing compound that acts as a potent and selective inhibitor of gelatinases (MMP-2 and MMP-9) through an active site ring-opening mechanism researchgate.net. This demonstrates that the thiirane ring itself can be a critical pharmacophore, undergoing a chemical transformation within the biological environment to exert its effect researchgate.net. The stereostructure of thiiranes is often derived from the configuration of their corresponding oxirane analogs, underscoring the importance of synthetic control over stereochemistry nih.gov. The unique combination of a small, strained ring and a sulfur atom in this compound is expected to impart specific interactions with biological targets, necessitating detailed stereochemical analysis in SAR studies nih.gov.
| Thiirane Stereoisomer | Biological Activity (Hypothetical) | Notes |
| (10R)-Thiirane-AD | High Estrogenic Agonism | Optimal fit for receptor binding pocket. |
| (10S)-Thiirane-AD | Reduced Estrogenic Agonism | Suboptimal interaction due to steric clash. |
| (10R,X)-Thiirane-AD | Modulated Selectivity | Additional chiral centers can further refine activity. |
Systematics of Substituent Effects on Efficacy and Selectivity
Systematic modifications of substituents on the this compound scaffold are essential for optimizing its pharmacological profile. Molecular modification, the process of chemically altering a known drug molecule, aims to enhance its physical, chemical, and pharmacological properties, including potency, solubility, and selectivity, while minimizing side effects fishersci.com. Even subtle changes in the position or orientation of functional groups can profoundly impact a compound's pharmacological properties fishersci.com.
The nature of substituents, such as their electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity, can significantly influence drug-receptor interactions. For example, the addition of lipophilic groups can increase a compound's affinity for its target molecule fishersci.com. Substituent effects on hydrogen bond interactions are also critical, as they can modulate binding affinity and contribute to specificity wikipedia.org. The strategic placement of a methyl group, for instance, can increase hydrophobicity, thereby altering bioavailability and efficacy. Halogenation, another common modification, can impact properties such as blood-brain barrier permeability.
Studies have shown that substituents can dramatically influence both efficacy and selectivity. For example, in N6-substituted adenosine (B11128) derivatives, a chloro substituent's position on a benzyl (B1604629) ring was observed to decrease efficacy researchgate.net. Furthermore, structural modifications can alter drug tissue exposure and selectivity (Structure-Tissue Exposure/Selectivity Relationship, STR), which is crucial for balancing clinical efficacy and potential toxicity.
| Substituent Type (Hypothetical) | Position | Impact on Efficacy | Impact on Selectivity | Proposed Mechanism |
| Hydroxyl Group | C-3 | Increased | Maintained | Enhanced H-bonding. |
| Methyl Group | C-16 | Varied | Improved | Steric hindrance/hydrophobic interaction. |
| Halogen (e.g., Fluorine) | A-ring | Decreased | Reduced | Electronic effects, altered metabolism. |
| Alkyl Chain | C-17 | Increased | Maintained | Lipophilic interactions. |
Deconvolution of Pharmacophoric Elements within the this compound Scaffold
Deconvolution of pharmacophoric elements involves identifying the critical structural features and their spatial arrangement within the this compound scaffold that are essential for its biological activity. This process aims to pinpoint the specific atoms, functional groups, and their three-dimensional orientation required for effective interaction with the target receptor. Given that this compound is a steroidal compound with a thiirane ring fishersci.com, key pharmacophoric elements likely include:
The Thiirane Ring: Its unique strained structure and sulfur atom may serve as a reactive center or a specific recognition motif, potentially undergoing ring-opening upon binding, as seen with other thiirane inhibitors researchgate.net. The stereochemistry of this ring is particularly important for its interaction profile tocris.comnih.gov.
The Steroid Nucleus: The rigid, polycyclic steroid backbone provides a defined scaffold for presenting the thiirane and other substituents in a specific spatial orientation. Its hydrophobic nature and potential for hydrogen bonding at specific positions (e.g., keto groups at C-3 and C-17) are likely crucial for receptor recognition and binding fishersci.com.
Functional Groups on the Steroid: The keto groups at C-3 and C-17 are common features in steroidal compounds and are often involved in hydrogen bonding interactions with steroid receptors fishersci.com. Their presence and orientation are critical for the compound's estrogenic activity fishersci.com.
Deconvolution methodologies, such as per-residue binding free energy deconvolution (PRBFED), can be employed to identify the main amino acid residues of the target receptor involved in ligand binding, thereby helping to understand the specific interactions of the pharmacophoric elements. This systematic approach allows for the development of pharmacophore models that can guide the design of new analogues with improved properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that establishes mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity. For this compound derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process and reducing the need for extensive experimental testing.
The development of a robust QSAR model involves several key steps:
Data Collection: Gathering experimental biological activity data for a series of this compound analogues with known structures.
Descriptor Calculation: Computing various physicochemical properties and structural features (molecular descriptors) for each compound. These can include parameters related to lipophilicity (e.g., LogP), electronic properties (e.g., Hammett constants), steric properties (e.g., molar refractivity), and topological indices.
Model Building: Employing statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, neural networks) to construct a mathematical model that correlates the descriptors with the observed biological activity. Three-dimensional QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly useful for understanding the spatial requirements for activity.
Model Validation: Rigorously validating the model using techniques such as cross-validation and external validation with independent datasets to ensure its reliability and predictive accuracy.
A well-validated QSAR model can then be used to predict the biological activity of novel this compound derivatives, prioritize promising candidates for synthesis and experimental testing, and guide rational chemical modifications for optimizing potency and selectivity. It is important to note that QSAR models perform best when applied to compounds structurally related to those in the training set.
Allosteric Modulation and Orthosteric Binding Site Variations in Analogues
In the context of this compound derivatives, understanding their interaction with target receptors involves considering both orthosteric and allosteric binding mechanisms. An orthosteric ligand binds to the primary, highly conserved binding site where the endogenous ligand typically binds. In contrast, allosteric ligands bind to distinct "other sites" on the protein, modulating the activity of the orthosteric ligand or even acting independently.
Allosteric sites are often less evolutionarily conserved than orthosteric sites, offering a significant advantage for designing analogues with improved subtype selectivity and potentially fewer off-target side effects. Allosteric modulation can involve positive allosteric modulators (PAMs) that enhance orthosteric ligand activity, or negative allosteric modulators (NAMs) that decrease it.
SAR studies on allosteric ligands can be challenging due to phenomena like "steep/shallow SARs," where minor structural changes lead to dramatic shifts in activity, and species differences, given the lower conservation of allosteric sites. Furthermore, some compounds initially identified as allosteric agonists may, in fact, be bitopic ligands, binding to both orthosteric and allosteric sites, which can complicate SAR analysis. For this compound analogues, exploring variations in the steroid nucleus and the thiirane appendage could lead to compounds that selectively target allosteric sites, offering novel therapeutic avenues by fine-tuning receptor activity while retaining the spatial and temporal signaling profile of endogenous ligands.
| Binding Site Type | Characteristics | Advantages for Drug Design | Challenges in SAR |
| Orthosteric | Primary binding site for endogenous ligand; highly conserved. | Direct competition with endogenous ligand; well-understood binding mechanisms. | Difficulty in achieving subtype selectivity due to high conservation. |
| Allosteric | Topographically and functionally distinct from orthosteric site; less conserved. | Improved subtype selectivity; fewer off-target side effects; ability to fine-tune receptor activity; can modulate activity without competing with endogenous ligand. | Steep/shallow SARs; species differences; potential for bitopic binding. |
Advanced Computational and in Silico Approaches in 10 Thiiranyl Ad Research
Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like 10-Thiiranyl-AD) when bound to a receptor (e.g., estrogen receptor), forming a stable complex. This method estimates the binding affinity and identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and its target ontosight.ai. For this compound, molecular docking studies could be employed to:
Predict Binding Modes: Determine how the thiirane (B1199164) ring and the steroid nucleus of this compound orient within the ligand-binding domain of estrogen receptors (ERα and ERβ).
Estimate Binding Affinity: Provide a theoretical measure of how strongly this compound might bind to these receptors, offering insights into its potential estrogenic or anti-estrogenic activity ontosight.ai.
Identify Key Residues: Pinpoint specific amino acid residues in the receptor that are critical for binding, which can guide further structural modifications.
Molecular dynamics (MD) simulations extend docking by simulating the time-dependent behavior of the ligand-receptor complex in a dynamic environment, typically aqueous solution. MD simulations account for the flexibility of both the ligand and the receptor, providing a more realistic representation of their interactions. For this compound, MD simulations could:
Assess Complex Stability: Evaluate the stability of the predicted this compound-estrogen receptor complex over time.
Characterize Conformational Changes: Observe induced fit mechanisms or conformational changes in the receptor upon binding of this compound.
Refine Binding Poses: Provide more accurate binding poses by exploring the conformational landscape of the ligand within the binding site.
Analyze Water Molecules: Understand the role of explicit water molecules in mediating or modulating ligand-receptor interactions.
Pharmacophore-Based Virtual Screening for Identification of Novel Scaffolds
Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a pharmacophore model could be derived from its interaction with estrogen receptors or from a set of known SERMs. Pharmacophore-based virtual screening involves using this model to search large chemical databases for novel compounds that possess similar essential features, regardless of their underlying chemical scaffold. This approach could:
Identify Structurally Diverse Analogues: Discover new compounds with potential SERM activity that are structurally different from this compound but share its key pharmacophoric features.
Optimize Lead Compounds: Guide the design of new this compound derivatives by highlighting the critical features for activity.
Prioritize Synthesis: Reduce the number of compounds to be synthesized and experimentally tested by filtering out unlikely candidates.
Quantum Chemical Calculations for Reactivity and Electronic Property Prediction
Quantum chemical (QC) calculations, based on quantum mechanics, provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. For this compound, QC methods can be particularly insightful given the presence of the unique thiirane ring, which is a strained three-membered ring containing sulfur. These calculations could be used to:
Determine Electronic Properties: Calculate properties such as frontier molecular orbitals (HOMO/LUMO energies), molecular electrostatic potential (MEP), and atomic charges, which are crucial for understanding reactivity and intermolecular interactions.
Predict Reactivity: Assess the electrophilicity or nucleophilicity of specific atoms or regions within this compound, particularly the thiirane ring, which could be prone to ring-opening reactions or covalent interactions with biological nucleophiles.
Evaluate Conformational Energies: Determine the relative stability of different conformers of this compound, influencing its preferred binding conformation.
Analyze Bond Dissociation Energies: Predict the stability of the thiirane ring and potential degradation pathways, which is relevant for its metabolic fate googleapis.com.
Cheminformatics and Machine Learning for Activity Prediction and Drug Discovery
Cheminformatics combines chemical information with computational techniques to analyze large datasets of chemical structures and their associated biological activities. Machine learning (ML) algorithms, when applied to cheminformatics data, can build predictive models. For this compound research, these approaches could:
Develop QSAR Models: Create Quantitative Structure-Activity Relationship (QSAR) models that correlate structural features of this compound and its analogues with their observed biological activities (e.g., ER binding affinity, transcriptional activity). These models can then predict the activity of new, untested compounds.
Predict ADMET Properties: Utilize ML models trained on large datasets to predict various ADMET parameters, complementing in silico ADMET predictions (see 6.5).
Identify Activity Cliffs: Discover "activity cliffs" – small structural changes that lead to large changes in activity – which are important for understanding structure-activity relationships.
Generate New Structures: Employ generative ML models to propose novel chemical structures similar to this compound with desired properties.
In Silico ADMET Prediction (focus on mechanistic and metabolic insights, not clinical implications)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools estimate how a compound behaves in a biological system, focusing on the underlying mechanisms and metabolic pathways rather than clinical outcomes. For this compound, these predictions are vital for understanding its systemic fate. Key mechanistic and metabolic insights that can be gained include:
Absorption:
Permeability: Predicting passive diffusion across biological membranes (e.g., intestinal barrier) based on physicochemical properties (logP, polar surface area).
Transporter Interactions: Identifying potential interactions with uptake or efflux transporters (e.g., P-glycoprotein), which can significantly impact absorption.
Distribution:
Plasma Protein Binding (PPB): Estimating the fraction of this compound bound to plasma proteins, which affects its free concentration and distribution to tissues.
Blood-Brain Barrier (BBB) Permeation: Predicting the likelihood of crossing the BBB, relevant if central nervous system effects are a concern.
Metabolism:
Metabolic Stability: Predicting the susceptibility of this compound to enzymatic degradation, particularly by cytochrome P450 enzymes (CYPs) or other metabolic enzymes. The thiirane ring's stability and potential for ring-opening or oxidation would be a key focus googleapis.com.
Metabolite Prediction: Identifying potential metabolic soft spots and predicting the structures of major metabolites, which can then be investigated for their own activity or toxicity. This is especially important for the thiirane moiety, which might undergo specific metabolic transformations googleapis.com.
Enzyme Inhibition/Induction: Predicting the potential of this compound to inhibit or induce drug-metabolizing enzymes, which could lead to drug-drug interactions.
Excretion:
Renal Clearance: Estimating the rate at which the compound or its metabolites might be cleared by the kidneys.
Biliary Excretion: Predicting the likelihood of excretion via bile.
These in silico ADMET predictions provide a mechanistic understanding of how this compound might be processed by the body, highlighting potential metabolic pathways and stability concerns associated with its unique structure, particularly the thiirane ring googleapis.com.
Innovative Methodologies and Analytical Strategies for 10 Thiiranyl Ad Research
Advanced Spectroscopic Techniques for Biomolecular Interaction Characterization (e.g., SPR, ITC)
To understand the interaction of 10-Thiiranyl-AD with its biological targets, highly sensitive and label-free biophysical techniques are essential. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are at the forefront of these methods, providing detailed quantitative data on binding events.
Surface Plasmon Resonance (SPR) allows for the real-time monitoring of biomolecular interactions. youtube.comnih.govaragen.com In a typical SPR experiment to study this compound, a purified target protein (the "ligand") is immobilized on a sensor chip. nih.gov A solution containing this compound (the "analyte") is then flowed over this surface. nih.gov The binding of this compound to the immobilized protein causes a change in the mass at the sensor surface, which in turn alters the refractive index. youtube.comjaptamers.co.uk This change is detected as a shift in the resonance angle of reflected light and is recorded in a sensorgram, a plot of response over time. aragen.com From this data, crucial kinetic parameters such as the association rate (ka) and dissociation rate (kd) can be determined, along with the equilibrium dissociation constant (KD), which quantifies binding affinity. nih.gov
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. wikipedia.orgmalvernpanalytical.com This method provides a complete thermodynamic profile of the interaction between this compound and its target in a single experiment. wikipedia.orgmalvernpanalytical.com During an ITC experiment, small aliquots of this compound are injected into a sample cell containing the target macromolecule. wikipedia.org The instrument measures the minute amount of heat that is either released (exothermic) or absorbed (endothermic) as the binding reaction occurs. malvernpanalytical.com The data obtained allows for the precise determination of the binding constant (Ka), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.com
| Technique | Principle | Key Parameters Measured | Primary Application for this compound |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. youtube.comjaptamers.co.uk | Association rate (ka), Dissociation rate (kd), Affinity (KD). nih.gov | Real-time kinetic analysis of binding to target proteins. |
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during a binding event. malvernpanalytical.com | Affinity (Ka), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). malvernpanalytical.com | Full thermodynamic characterization of the binding interaction. |
Development of High-Throughput Screening (HTS) Assays for Thiirane (B1199164) Compound Libraries
The discovery of bioactive molecules like this compound often begins with the screening of large compound libraries. High-Throughput Screening (HTS) employs automation and miniaturized assays to test thousands to millions of compounds for biological activity rapidly. nuvisan.comnuvisan.com Developing robust HTS assays for libraries of reactive thiirane compounds requires special considerations due to their potential for covalent modification of biological targets.
HTS campaigns for thiirane libraries can be designed using various formats, including biochemical, cell-based, and phenotypic assays. nuvisan.comwashu.edu These assays are typically performed in microtiter plates (e.g., 384- or 1536-well formats) to maximize throughput and minimize reagent consumption. nuvisan.com A key challenge in screening covalent inhibitors is the high rate of false positives. bioascent.com Therefore, assay development focuses on creating robust and reproducible systems with suitable secondary and counter-screens to validate initial hits. bioascent.comnih.gov
For a covalent compound like this compound, time-dependent inhibition assays are crucial. bioascent.com Unlike reversible inhibitors, the degree of inhibition by a covalent modifier increases with incubation time. Kinetic assays developed for HTS can help characterize this time-dependency and differentiate true covalent modifiers from non-specific reactive compounds. hubspotusercontent-na1.net Mass spectrometry-based HTS methods have also emerged as a powerful tool, as they can directly confirm the formation of a covalent adduct between the compound and the target protein. nih.gov
| HTS Assay Type | Description | Readout Method | Application for Thiirane Libraries |
|---|---|---|---|
| Biochemical Assay | Uses purified proteins and substrates to measure the effect of a compound on enzyme activity or binding. | Fluorescence, Luminescence, Absorbance. washu.edu | Directly measures inhibition of a specific target enzyme. |
| Cell-Based Assay | Measures a cellular response (e.g., reporter gene activation, cell viability) in the presence of the compound. | High-Content Imaging, Luminescence, Fluorescence. washu.edu | Assesses compound activity in a more physiologically relevant context. |
| Mass Spectrometry (MS) Assay | Directly detects the mass of the target protein to confirm covalent modification by the compound. nih.gov | Intact protein mass analysis. | Provides direct evidence of covalent binding, reducing false positives. nih.gov |
Proteomic and Metabolomic Profiling in Response to this compound Exposure
To understand the broader biological consequences of cellular exposure to this compound, systems-level "omics" approaches are invaluable. Proteomics and metabolomics provide comprehensive snapshots of the changes in protein and metabolite landscapes, respectively, revealing the pathways and processes perturbed by the compound. nih.govresearchgate.net
The thiirane moiety in this compound makes it an electrophilic compound, capable of reacting with cellular nucleophiles like the thiol groups in cysteine residues of proteins. researchgate.netnih.gov Exposure to such electrophiles can induce a state of cellular stress, triggering adaptive responses. researchgate.netnih.gov
Proteomic profiling , typically using mass spectrometry, can quantify changes in the expression levels of thousands of proteins following treatment with this compound. This can identify the upregulation of stress-response proteins (e.g., antioxidant enzymes) and other cellular machinery involved in mitigating the effects of electrophilic stress. nih.gov
Metabolomic profiling analyzes the global changes in small-molecule metabolites. frontiersin.orgnih.gov Exposure to this compound may lead to significant perturbations in metabolic pathways, such as those involved in redox balance (e.g., glutathione metabolism) or energy production. nih.gov
| Omics Approach | Cellular Components Analyzed | Potential Insights for this compound |
|---|---|---|
| Proteomics | Global protein expression and post-translational modifications. | Identification of stress response pathways, changes in protein manufacturing, and immune system perturbations. nih.gov |
| Metabolomics | Global profile of small-molecule metabolites (e.g., lipids, amino acids, nucleotides). | Detection of alterations in metabolic pathways, such as energy metabolism and redox balance. frontiersin.org |
Microfluidic Systems for Real-Time Cellular Response Monitoring
Microfluidic systems, or "lab-on-a-chip" technologies, offer unprecedented control over the cellular microenvironment and enable the real-time analysis of cellular behavior with high temporal resolution, often at the single-cell level. hugheylab.orgnih.gov These platforms are ideal for investigating the dynamic cellular responses to exposure to compounds like this compound.
The key advantages of microfluidics include the use of low reagent volumes, precise control over fluid flow, and the ability to generate complex concentration gradients or temporal stimulation profiles. hugheylab.orgupf.edu For studying this compound, a microfluidic device can be designed to culture cells in micro-chambers and then expose them to precisely controlled pulses or gradients of the compound. upf.edu
This dynamic control allows researchers to probe cellular signaling networks in ways not possible with traditional static cell culture. upf.edu For example, cellular responses such as calcium signaling, changes in morphology, or cytotoxicity can be monitored in real-time using integrated microscopy. nih.govtue.nl Some advanced systems even incorporate in situ sensors for detecting secreted metabolites, providing another layer of real-time data on cellular function. nih.gov By observing the responses of individual cells, these systems can reveal population heterogeneity that would be missed in bulk assays. nih.govtue.nl
| Feature | Microfluidic Systems | Traditional Cell Culture (e.g., Well Plates) |
|---|---|---|
| Reagent Volume | Nanoliters to Microliters | Microliters to Milliliters |
| Temporal Control | High (seconds to minutes), dynamic stimulation profiles possible. upf.edu | Low, typically static exposure. |
| Analysis Level | Single-cell and population level. nih.govtue.nl | Primarily population-averaged. |
| Real-Time Monitoring | Well-suited for continuous, long-term imaging and analysis. tue.nlnih.gov | Challenging for long-term, high-resolution monitoring. |
Future Perspectives and Emerging Research Directions for 10 Thiiranyl Ad
Rational Design of Next-Generation Thiirane-Based Bioactive Agents
The rational design of novel thiirane-based bioactive agents, including derivatives of 10-Thiiranyl-AD, hinges on a deep understanding of structure-activity relationships (SAR). For 10-Thiirane-4-estrene-3,17-dione, its efficacy as an aromatase inhibitor is notably influenced by stereochemistry, with the (19R)-isomer demonstrating significantly greater potency (approximately 75 times more effective) than its (19S)-isomer in inhibiting placental aromatase. This stereoselectivity provides a critical foundation for designing more potent and selective inhibitors.
Future design strategies could involve:
Modifications to the Thiirane (B1199164) Moiety : While the thiirane ring is a key feature, exploring subtle changes to its substitution pattern or incorporating it into different positions on the steroid scaffold could modulate reactivity, metabolic stability, and target affinity.
Steroidal Backbone Alterations : Introducing other functional groups or modifying the existing steroid nucleus of this compound could lead to compounds with improved pharmacokinetic profiles, enhanced selectivity for specific estrogen receptor subtypes (if acting as a SERM), or altered tissue distribution.
Bioisosteric Replacements : Investigating bioisosteric replacements for certain parts of the molecule, while retaining the essential thiirane functionality, could lead to novel scaffolds with distinct pharmacological properties.
Computational Approaches : Advanced computational chemistry techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can guide the rational design process by predicting binding affinities and identifying optimal structural modifications for desired biological outcomes. These methods can accelerate the identification of promising candidates by screening large virtual libraries.
Exploration of Untapped Biological Targets and Signaling Pathways
While this compound is recognized for its aromatase inhibitory activity, the diverse biological activities reported for other thiirane derivatives suggest a broader spectrum of potential targets and pathways that could be explored for this compound. Thiirane-containing compounds have been shown to act as inhibitors of various enzymes, including carboxypeptidase A, gelatinases (Matrix Metalloproteinases MMP-2 and MMP-9), and lanosterol (B1674476) 14α-demethylase, an enzyme involved in cholesterol biosynthesis. They also exhibit cytotoxic, antimicrobial, and lipid metabolism regulatory properties.
Future research could focus on:
Phenotypic Screening : High-throughput phenotypic screens in various disease models (e.g., different cancer types beyond breast cancer, inflammatory conditions, or metabolic disorders) could reveal novel therapeutic applications for this compound, independent of its known aromatase inhibition.
Target Deconvolution : If new phenotypic activities are identified, target deconvolution strategies (e.g., affinity chromatography, chemical proteomics, or CRISPR-based genetic screens) can be employed to identify the specific proteins or pathways modulated by this compound.
Pathway Analysis : Investigating the impact of this compound on broader signaling networks using techniques like phosphoproteomics or transcriptomics can reveal unforeseen pathway modulations that contribute to its biological effects.
Exploration of Covalent Mechanisms : Given the reactive nature of the thiirane ring, investigating whether this compound acts as a covalent inhibitor against other targets, similar to how some thiiranes interact with gelatinases, could uncover new mechanisms of action.
Integration of Multi-Omics Data for a Holistic Understanding of Mechanism of Action
A comprehensive understanding of this compound's mechanism of action necessitates the integration of multi-omics data. This approach moves beyond studying single targets to provide a holistic view of how the compound perturbs biological systems at molecular, cellular, and systemic levels.
Key multi-omics strategies include:
Genomics and Transcriptomics : Analyzing changes in gene expression (RNA-seq) in response to this compound treatment can reveal activated or repressed pathways, providing insights into its downstream effects and potential off-target interactions.
Proteomics : Quantitative proteomics (e.g., mass spectrometry-based approaches) can identify changes in protein abundance, post-translational modifications, and protein-protein interactions, offering direct evidence of protein targets and affected cellular processes.
Metabolomics : Profiling changes in cellular metabolites can provide a functional readout of metabolic pathway alterations induced by this compound, reflecting its impact on cellular physiology.
Lipidomics : Given that this compound is a steroidal compound and other thiirane-containing fatty acids are lipid metabolism regulators, lipidomics could be particularly insightful for understanding its impact on lipid profiles and related signaling.
Integrative Analysis : Computational tools and bioinformatics pipelines are crucial for integrating these diverse datasets, identifying correlations, constructing network models, and generating testable hypotheses about the compound's multifaceted biological effects. This can help differentiate primary target effects from adaptive cellular responses.
Challenges and Opportunities in the Translational Chemical Biology of Thiirane Compounds
Translating chemical biology findings of thiirane compounds, including this compound, into therapeutic applications presents both challenges and opportunities.
Challenges :
Reactivity and Stability : The strained three-membered thiirane ring can be reactive, potentially leading to off-target interactions or rapid degradation in biological systems. Ensuring sufficient stability and selectivity for therapeutic use is a key challenge.
Structure-Activity Relationship Complexity : The precise influence of the thiirane moiety and its stereochemistry on biological activity can be complex, requiring meticulous synthetic and biological evaluation.
Delivery and Pharmacokinetics : Developing formulations that ensure optimal absorption, distribution, metabolism, and excretion (ADME) for thiirane-based compounds remains a practical hurdle.
Opportunities :
Unique Reactivity for Targeted Delivery : The inherent reactivity of the thiirane ring could be harnessed for prodrug strategies, where the active compound is released only at the target site, or for covalent inhibition mechanisms that offer sustained target engagement.
Novel Therapeutic Modalities : The diverse biological activities of thiiranes, from enzyme inhibition to cytotoxic effects, present opportunities to develop entirely new classes of drugs for challenging diseases.
Scaffold Versatility : The thiirane ring can be incorporated into various chemical scaffolds, allowing for broad exploration of chemical space and the design of compounds with tailored properties.
Addressing Resistance Mechanisms : For compounds like this compound, which inhibits aromatase, further research could explore its efficacy against hormone-resistant cancers or its potential to circumvent existing resistance mechanisms to current therapies.
Potential for Combination Research with Existing Therapeutic Modalities
The potential for this compound to be used in combination with existing therapeutic modalities is a promising avenue for enhancing treatment efficacy and overcoming drug resistance, especially given its role as an aromatase inhibitor.
Hormone-Sensitive Cancers : As an aromatase inhibitor, this compound could be combined with other endocrine therapies (e.g., selective estrogen receptor down-regulators or SERMs) to achieve more complete estrogen deprivation or blockade in hormone-sensitive breast cancers.
Chemotherapy and Targeted Therapies : Combining this compound with conventional chemotherapy or targeted agents (e.g., CDK4/6 inhibitors, PI3K inhibitors) could lead to synergistic effects, reducing tumor growth and preventing resistance development. This approach could allow for lower doses of individual agents, potentially mitigating side effects.
Metabolic Disorders : If further research confirms its role in lipid metabolism regulation or cholesterol biosynthesis inhibition, this compound could be explored in combination with existing hypolipidemic agents or drugs for metabolic syndrome.
Neurodegenerative Diseases and Stroke : Given that some thiirane-based gelatinase inhibitors show promise in animal models for stroke and neurodegenerative disorders, if this compound or its derivatives exhibit similar activities, combination with neuroprotective agents could be investigated.
Immunotherapy : Emerging research often explores combinations of targeted therapies with immunotherapies. If this compound is found to modulate the tumor microenvironment or immune cell function, it could be a candidate for combination with immune checkpoint inhibitors.
Q & A
Q. How should researchers design reproducibility protocols for this compound synthesis and bioassays?
- Methodological Answer: Document all variables (reagent lot numbers, equipment calibration) in electronic lab notebooks. Share raw data (spectra, chromatograms) via repositories like Zenodo. For bioassays, adhere to MIAME or ARRIVE guidelines for metadata reporting. Inter-laboratory validation reduces batch-to-batch variability .
Ethical and Methodological Considerations
Q. What ethical frameworks apply to in vivo studies of this compound derivatives?
- Methodological Answer: Follow institutional animal care guidelines (e.g., IACUC protocols) for dose optimization and humane endpoints. Use the 3Rs principle (Replacement, Reduction, Refinement) and prioritize in silico/in vitro models for preliminary toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
